(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one
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Overview
Description
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one, also known as 17-OHPC, is a synthetic progestin that has been extensively studied for its potential applications in reproductive health.
Scientific Research Applications
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one has been studied for its potential applications in reproductive health, including contraception, preterm birth prevention, and treatment of endometriosis. The compound has been shown to have high affinity for the progesterone receptor and to exert potent progestational activity.
Mechanism Of Action
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one acts as a progestin by binding to the progesterone receptor and activating downstream signaling pathways. This results in a thickening of the cervical mucus, inhibition of ovulation, and changes in the endometrium that prevent implantation of a fertilized egg.
Biochemical And Physiological Effects
In addition to its reproductive effects, (3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one has been shown to have anti-inflammatory and immunomodulatory effects. The compound has been studied for its potential applications in the treatment of autoimmune diseases and inflammatory conditions.
Advantages And Limitations For Lab Experiments
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one is a widely used progestin in laboratory experiments due to its high potency and selectivity for the progesterone receptor. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
Future research on (3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one could focus on its potential applications in the treatment of autoimmune diseases and inflammatory conditions. The compound could also be studied for its effects on other signaling pathways beyond the progesterone receptor. Additionally, research could explore the use of (3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one in combination with other drugs for enhanced therapeutic effects.
Synthesis Methods
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one is synthesized from the natural hormone progesterone. The synthesis involves several steps, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
properties
CAS RN |
567-12-4 |
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Product Name |
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16,19H,3,5-10H2,1H3/t12-,16-,18-/m0/s1 |
InChI Key |
OMDIWOLGOMWKEH-IWEFOYFVSA-N |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3CC[C@@H](C4)O |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3CCC(C4)O |
Canonical SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3CCC(C4)O |
synonyms |
(3β)-3-Hydroxyestra-5,7,9-trien-17-one; 3β-Hydroxy-5,7,9-estratriene-17-one; 5,6,8-Estratrien-3β-ol-17-one; 5,7,9-Estratrien-3β-ol-17-one |
Origin of Product |
United States |
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